molecular formula C22H19FN2O2 B13090720 N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide

N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide

Cat. No.: B13090720
M. Wt: 362.4 g/mol
InChI Key: FAXKFEFQDADSFN-UHFFFAOYSA-N
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Description

N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is a synthetic organic compound characterized by the presence of a fluorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide typically involves the reaction of 4-fluorobenzoic acid with appropriate amines under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Mechanism of Action

The mechanism of action of N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is unique due to its specific substitution pattern and the presence of both fluorobenzamido and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[[3-[benzoyl(methyl)amino]phenyl]methyl]-4-fluorobenzamide

InChI

InChI=1S/C22H19FN2O2/c1-25(22(27)18-7-3-2-4-8-18)20-9-5-6-16(14-20)15-24-21(26)17-10-12-19(23)13-11-17/h2-14H,15H2,1H3,(H,24,26)

InChI Key

FAXKFEFQDADSFN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3

Origin of Product

United States

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